

Application Notes and Protocols for DFT Computational Studies of Divinylcyclopropane Rearrangements

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For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to utilizing Density Functional Theory (DFT) for the investigation of divinylcyclopropane rearrangements, a critical reaction in organic synthesis and drug development for the formation of seven-membered rings.

Introduction to Divinylcyclopropane Rearrangements

The divinylcyclopropane rearrangement is a thermally induced intramolecular isomerization that converts a cis-1,2-divinylcyclopropane to a cyclohepta-1,4-diene. This[1][1]-sigmatropic rearrangement, a variation of the Cope rearrangement, is of significant interest due to its stereospecificity and its utility in the synthesis of complex molecular architectures found in natural products and pharmaceuticals. The reaction proceeds through a boat-like transition state, a key feature that distinguishes it from the chair-like transition state typically favored in acyclic Cope rearrangements.[2][3] DFT methods have proven invaluable in elucidating the mechanistic details, predicting reaction barriers, and understanding the influence of substituents on this transformation.

Recommended DFT Computational Methods



A variety of DFT functionals and basis sets have been successfully applied to study the divinylcyclopropane rearrangement. The choice of method often represents a balance between computational cost and accuracy.

Functionals:

- B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and has been shown to provide reliable geometries and reasonable activation energies for the divinylcyclopropane rearrangement.[4][5] It is a good starting point for most investigations.
- M06-2X (Minnesota Functional): This meta-hybrid GGA functional is highly recommended for studies of pericyclic reactions, including the divinylcyclopropane rearrangement.[1][6] It often provides more accurate barrier heights and reaction energies compared to B3LYP.
- BP86 (Becke-Perdew 86): This GGA functional is particularly noted for yielding accurate geometric structures of reactants, transition states, and products.[1][6] A common strategy is to optimize geometries with BP86 and then perform single-point energy calculations with a more accurate functional like M06-2X.

Basis Sets:

- 6-31G* (or 6-31G(d)): This Pople-style basis set is a good starting point for geometry optimizations and frequency calculations, offering a reasonable compromise between accuracy and computational expense.[4][5]
- 6-311++G(d,p): For higher accuracy in energy calculations, this larger basis set, which includes diffuse functions and polarization functions on all atoms, is recommended.
- cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): For benchmark-quality calculations, Dunning's correlation-consistent basis sets are a good choice.

Data Presentation: Calculated Energetic Parameters

The following tables summarize representative quantitative data from DFT studies on the cisdivinylcyclopropane rearrangement. These values can serve as a benchmark for new computational studies.



Table 1: Calculated Activation and Reaction Energies (kcal/mol)

Functional/Basis Set	Activation Energy (ΔE‡)	Reaction Energy (ΔErxn)	Reference
B3LYP/6-31G	19.7	-20.1	[2][3]
UB3LYP/6-31G	20.3	-20.1	[7]

Table 2: Comparison of Energetics for Cope Rearrangements of cis-Divinylheterocyclopropanes

Reactant	Activation Barrier (kcal/mol) at (U)B3LYP/6- 31G	Reaction Exothermicity (kcal/mol) at (U)B3LYP/6- 31G
cis-1,2-Divinylcyclopropane	19.7	-20.1
cis-2,3-Divinylaziridine	21.8	-29.0
cis-2,3-Divinyloxirane	25.1	-24.8
cis-2,3-Divinylphosphirane	30.6	-17.8
cis-2,3-Divinylthiirane	33.0	-12.8

Data adapted from J. Org. Chem. 2005, 70, 15, 6018-6026.[4][5]

Experimental Protocols: A Step-by-Step Computational Workflow

This section outlines a detailed protocol for studying the divinylcyclopropane rearrangement using DFT, with a focus on the Gaussian software package, a widely used tool in computational chemistry.

Software:

• Gaussian: For performing the core DFT calculations.



- GaussView: For building molecules, setting up calculations, and visualizing results.
- ORCA, ADF, PySCF: Alternative powerful software packages for DFT calculations.

Protocol:

- Geometry Optimization of Reactant and Product:
 - Build the 3D structures of cis-divinylcyclopropane and cyclohepta-1,4-diene.
 - Perform a geometry optimization and frequency calculation for each structure.
 - Example Gaussian Input:
 - Verify that the optimizations have converged and that there are no imaginary frequencies,
 confirming they are true minima on the potential energy surface.
- Transition State (TS) Search:
 - The most critical step is locating the transition state connecting the reactant and product.
 - Method 1: Synchronous Transit-Guided Quasi-Newton (STQN) Method (Opt=QST2 or QST3)
 - This method is highly effective when you have good initial structures for the reactant and product.
 - QST2 requires only the reactant and product geometries.
 - QST3 requires the reactant, product, and an initial guess for the transition state geometry.
 - Example Gaussian Input for QST2:

Note: The atom numbering must be identical in the reactant and product structures.

- Method 2: Berny Optimization to a Transition State (Opt=TS)
 - This method requires a good initial guess of the transition state structure.

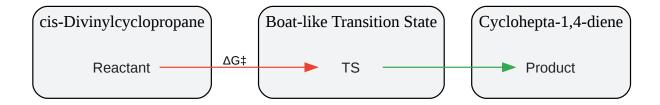


- It is often used to refine a structure obtained from a QST2/QST3 calculation or a relaxed scan of the potential energy surface.
- The calcfc keyword is recommended to calculate the initial force constants, which can improve convergence.
- Example Gaussian Input:
- Verification of the Transition State:
 - A true transition state must have exactly one imaginary frequency.
 - Visualize the imaginary frequency to ensure it corresponds to the desired reaction coordinate (the breaking and forming of the C-C bonds).
- Intrinsic Reaction Coordinate (IRC) Calculation:
 - Perform an IRC calculation starting from the optimized transition state to confirm that it connects the reactant and product minima.
 - Example Gaussian Input:
- Calculation of Thermodynamic Properties:
 - Use the output from the frequency calculations to obtain zero-point vibrational energies
 (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.
 - The activation energy (ΔG^{\ddagger}) is the difference in Gibbs free energy between the transition state and the reactant.
 - \circ The reaction energy (Δ Grxn) is the difference in Gibbs free energy between the product and the reactant.

Visualization of Key Processes

Diagrams created using the DOT language to illustrate the rearrangement and computational workflow.

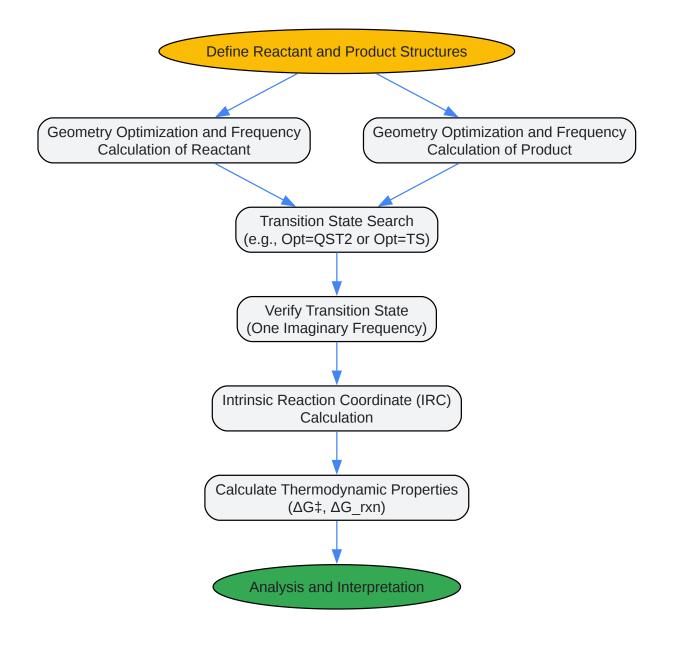




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Caption: The Cope rearrangement of cis-divinylcyclopropane proceeds through a boat-like transition state.

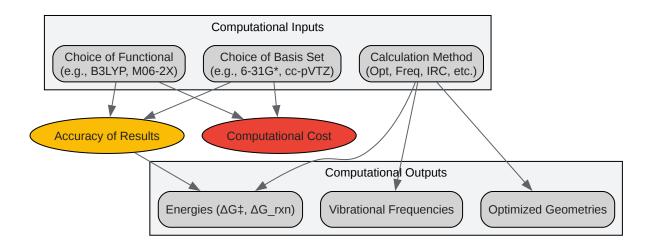




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Caption: A typical computational workflow for studying the divinylcyclopropane rearrangement using DFT.





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Caption: Logical relationships between computational choices and the resulting data in DFT studies.

Experimental Validation

Computational results should ideally be validated against experimental data. For the divinylcyclopropane rearrangement, key experimental observables for comparison include:

- Activation Parameters: Experimentally determined activation enthalpies (ΔH‡) and activation entropies (ΔS‡) from kinetic studies at different temperatures can be compared with calculated values. The experimental activation energy for the parent cis-divinylcyclopropane rearrangement is approximately 20 kcal/mol, which shows good agreement with DFT calculations.[8]
- Kinetic Isotope Effects (KIEs): Comparison of calculated and experimentally measured KIEs can provide detailed insight into the transition state structure.
- Product Ratios: For substituted divinylcyclopropanes, the regioselectivity and stereoselectivity of the rearrangement can be compared with the relative energies of different transition states and products calculated by DFT.



The thermal rearrangement of trans-divinylcyclopropanes requires significantly higher temperatures (around 200 °C) as they must first isomerize to the cis isomer.[2] This is in contrast to the rearrangement of cis-divinylcyclopropanes, which can occur at or below room temperature.[8] In some cases, the rearrangement can be catalyzed by transition metals, such as Rhodium, allowing the reaction to proceed under milder conditions.

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